molecular formula C12H10F3NO3 B2686037 2-(N-(4-(Trifluoromethyl)phenyl)carbamoyl)cyclopropanecarboxylic acid CAS No. 1022750-01-1

2-(N-(4-(Trifluoromethyl)phenyl)carbamoyl)cyclopropanecarboxylic acid

Cat. No.: B2686037
CAS No.: 1022750-01-1
M. Wt: 273.211
InChI Key: ZXZXUZONTVYBRL-UHFFFAOYSA-N
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Description

2-(N-(4-(Trifluoromethyl)phenyl)carbamoyl)cyclopropanecarboxylic acid is a chemical compound characterized by its trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropane ring with a carboxylic acid group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-(trifluoromethyl)aniline and cyclopropanecarboxylic acid chloride.

  • Reaction Steps: The aniline reacts with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine to form the desired product.

  • Purification: The product is purified through recrystallization or column chromatography.

Industrial Production Methods:

  • Batch vs. Continuous Processes: Industrial production may involve either batch or continuous processes, depending on the scale and desired purity.

  • Catalysts and Solvents: Various catalysts and solvents can be used to optimize the reaction conditions and yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.

  • Substitution: Substitution reactions can occur at the trifluoromethyl group or the phenyl ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles and electrophiles are used for substitution reactions, with conditions varying based on the specific reagents.

Major Products Formed:

  • Oxidation Products: Trifluoromethyl-substituted carboxylic acids or ketones.

  • Reduction Products: Trifluoromethyl-substituted alcohols or aldehydes.

  • Substitution Products: Various derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological systems. Medicine: Industry: Utilized in the production of agrochemicals and materials due to its unique chemical properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances binding affinity and stability, while the cyclopropane ring provides structural rigidity. The exact pathways involved depend on the specific application and biological system.

Comparison with Similar Compounds

  • 2-(N-(3-(Trifluoromethyl)phenyl)carbamoyl)cyclopropanecarboxylic acid: Similar structure with a different position of the trifluoromethyl group.

  • 2-(N-(4-(Trifluoromethyl)phenyl)carbamoyl)butanoic acid: Similar functional groups but with a longer carbon chain.

Uniqueness: The unique combination of the trifluoromethyl group and the cyclopropane ring sets this compound apart, providing distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-[[4-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO3/c13-12(14,15)6-1-3-7(4-2-6)16-10(17)8-5-9(8)11(18)19/h1-4,8-9H,5H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZXUZONTVYBRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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